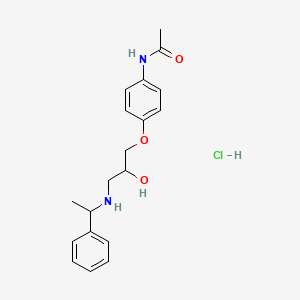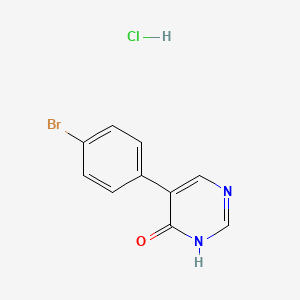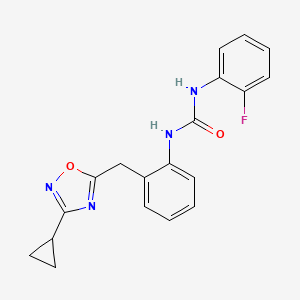
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in the treatment of autoimmune diseases. It was first synthesized in 2005 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Anticancer Potential
Research has identified compounds within the 1,2,4-oxadiazole class as novel apoptosis inducers, showing promising activity against certain cancer cell lines. A study detailed the synthesis and structure-activity relationship of these compounds, emphasizing their potential as anticancer agents. The molecular target identified for these compounds is TIP47, an IGF II receptor-binding protein, indicating a specific mechanism of action that could be exploited in cancer therapy (Zhang et al., 2005).
OLED Applications
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,2,4-oxadiazole have been utilized as green phosphors. A study demonstrated the synthesis of new heteroleptic iridium(III) complexes using 1,2,4-oxadiazole derivatives as ancillary ligands, achieving high photoluminescence quantum efficiency yields. These compounds showed excellent performance in OLED devices, suggesting their utility in creating more efficient and durable displays (Jin et al., 2014).
Antifungal and Antibacterial Activity
Compounds featuring the 1,2,4-oxadiazole moiety have shown significant antifungal and antibacterial properties. One study synthesized new derivatives demonstrating activity against fungal pathogens such as A. niger and F. oxysporum, suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections (Mishra et al., 2000). Another research effort focused on the synthesis and characterization of novel 1,2,4-oxadiazole derivatives with significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Rai et al., 2009).
Inhibition of Neurodegenerative Disease Pathways
Some 1,2,4-oxadiazole derivatives have been explored for their potential in inhibiting enzymes related to neurodegenerative diseases. For instance, compounds have been synthesized that show activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, suggesting a possible role in managing or treating such conditions (Pejchal et al., 2011).
Propriétés
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHDAESXDKJMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


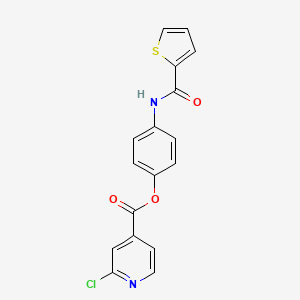
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)
![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)
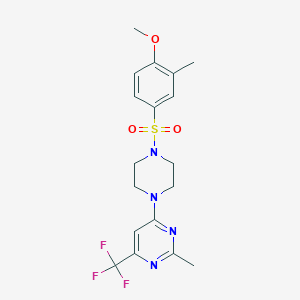
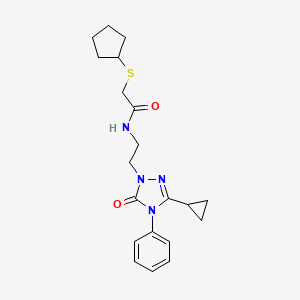
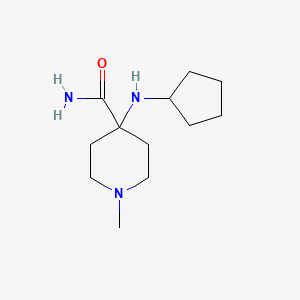

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
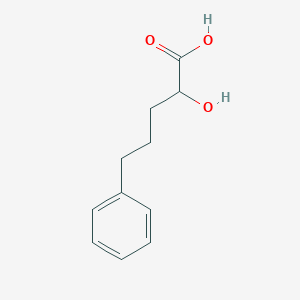
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)
